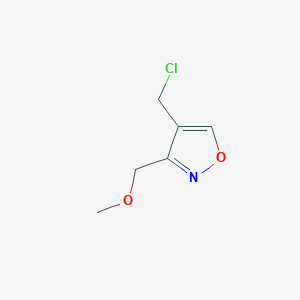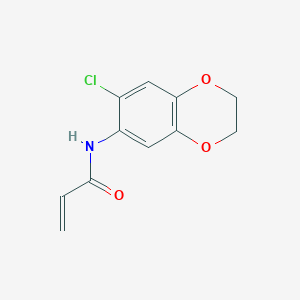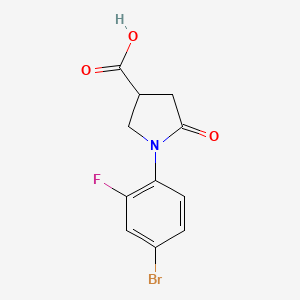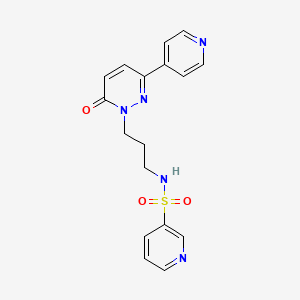![molecular formula C20H18N4O4 B2526758 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903196-59-8](/img/structure/B2526758.png)
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, a piperazine ring, an oxazole ring, and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Furan-2-carbonyl Piperazine Intermediate: : This step involves the reaction of furan-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Formation of the Oxazole Ring: : The intermediate obtained from the first step is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the oxazole ring through a cyclization process.
-
Introduction of the Carbonitrile Group: : The final step involves the introduction of the carbonitrile group at the 4-position of the oxazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives. Common oxidizing agents used for this purpose include potassium permanganate and chromium trioxide.
-
Reduction: : The carbonyl group in the furan-2-carbonyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The methoxy group in the 2-methoxyphenyl moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydride, in an organic solvent like dimethylformamide (DMF), at elevated temperatures.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the furan-2-carbonyl moiety.
Substitution: Various substituted derivatives of the 2-methoxyphenyl moiety.
Scientific Research Applications
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
-
Organic Synthesis: : The compound serves as a versatile building block in the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it useful in the development of new synthetic methodologies.
-
Materials Science: : The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can lead to the suppression of tumor growth.
-
Receptor Modulation: : The compound can modulate the activity of specific receptors in the body, leading to changes in cellular signaling pathways. This is relevant in the treatment of neurological disorders, where receptor modulation can help restore normal brain function.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting the normal function of the genetic material. This is relevant in the context of antibacterial activity, where DNA intercalation can lead to the death of bacterial cells.
Comparison with Similar Compounds
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile: : This compound lacks the methoxy group in the phenyl ring, which can lead to differences in its chemical reactivity and biological activity.
-
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile: : This compound has a chlorine atom instead of a methoxy group, which can lead to differences in its electronic properties and interactions with biological targets.
-
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonitrile: : This compound has a hydroxyl group instead of a methoxy group, which can lead to differences in its hydrogen bonding interactions and solubility.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZOXDGZRWFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2526685.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)



![8-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2526696.png)
![1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2526697.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2526698.png)
